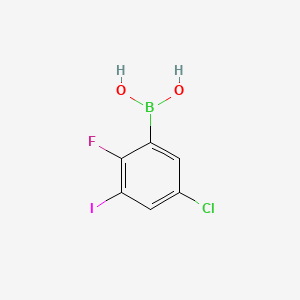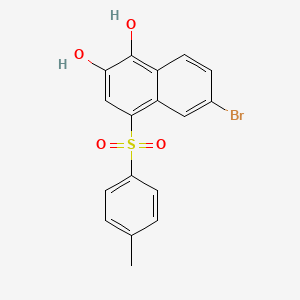
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is a chemical compound with the molecular formula C17H13BrO4S and a molecular weight of 393.25 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a naphthalene diol structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol typically involves multiple steps, including bromination, sulfonylation, and diol formationThe final step involves the formation of the diol group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom or sulfonyl group can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can lead to the formation of naphthoquinones, while substitution of the bromine atom can yield various substituted naphthalene derivatives .
Applications De Recherche Scientifique
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,2-naphthalenediol: Similar structure but lacks the sulfonyl group.
4-(4-Methylphenyl)sulfonylnaphthalene-1,2-diol: Similar structure but lacks the bromine atom.
6-Bromo-4-(4-methylphenyl)thio-naphthalene-1,2-diol: Similar structure but contains a thio group instead of a sulfonyl group.
Uniqueness
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
7475-38-9 |
|---|---|
Formule moléculaire |
C17H13BrO4S |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
6-bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol |
InChI |
InChI=1S/C17H13BrO4S/c1-10-2-5-12(6-3-10)23(21,22)16-9-15(19)17(20)13-7-4-11(18)8-14(13)16/h2-9,19-20H,1H3 |
Clé InChI |
UGTJROJPZPWRTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=C(C(=C2)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)



![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
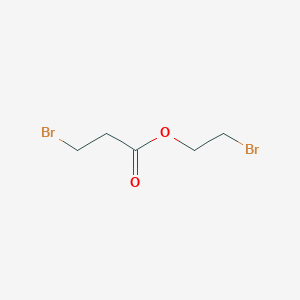
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

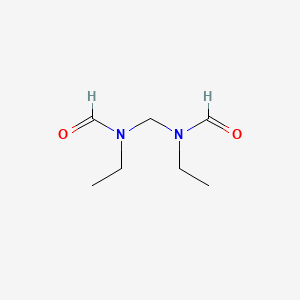
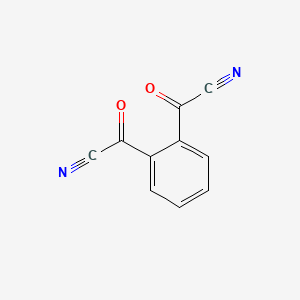
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

